N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide
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Overview
Description
Indazole is a heterocyclic compound . It’s a five-membered ring system that contains two nitrogen atoms and three carbon atoms . It’s also known as 1,3-diazole . Indazole derivatives have a wide variety of medicinal applications such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .
Synthesis Analysis
The synthesis of indazoles has been a subject of interest in recent years. Strategies for their synthesis include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of indazole is characterized by a pyrazole fused to a benzene . It contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Indazoles can undergo a variety of chemical reactions. For example, they can be synthesized through Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, a compound with the formula C10H13N3 has a molecular weight of 175.23 .Scientific Research Applications
Anti-Inflammatory and Analgesic Agents
Research on related chemical structures has been conducted to explore their potential as anti-inflammatory and analgesic agents. For instance, a study synthesized novel compounds derived from visnaginone and khellinone, showing significant inhibitory activity on COX-2 selectivity, alongside notable analgesic and anti-inflammatory activities. These findings suggest that structurally related compounds, including N-(1H-indazol-6-yl)-6-methoxy-3-methylbenzofuran-2-carboxamide, could have potential applications in developing new therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).
Antifungal Activity
The synthesis and evaluation of N-substituted benzamide derivatives, including those with indazole moieties, have demonstrated interesting activities against various phytopathogenic fungal strains. This suggests that N-(1H-indazol-6-yl)-6-methoxy-3-methylbenzofuran-2-carboxamide and its derivatives might have applications in the development of new antifungal agents, contributing to the agricultural and pharmaceutical industries (Raffa et al., 2002).
Cytotoxic Activity
Compounds structurally related to N-(1H-indazol-6-yl)-6-methoxy-3-methylbenzofuran-2-carboxamide have been synthesized and tested for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential for such compounds in the development of cancer therapeutics (Hassan et al., 2014).
MAO-B Inhibition for Neurodegenerative Diseases
Indazole and indole carboxamides have been identified as potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), suggesting their potential application in treating neurodegenerative diseases such as Parkinson's disease. This points to the possible use of N-(1H-indazol-6-yl)-6-methoxy-3-methylbenzofuran-2-carboxamide in designing drugs for neurological conditions (Tzvetkov et al., 2014).
Mechanism of Action
Target of Action
The primary target of N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a key receptor involved in angiogenesis, the process of new blood vessel formation, and plays a crucial role in the growth and spread of cancer cells.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-6-methoxy-3-methyl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-10-14-6-5-13(23-2)8-16(14)24-17(10)18(22)20-12-4-3-11-9-19-21-15(11)7-12/h3-9H,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSKLCDBCRWORT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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